Structural Asymmetry Defines a Dual Meaty-Roasted Flavor Profile Not Achievable by Symmetric Disulfides
The target compound is an asymmetric (mixed) disulfide containing one 2-methylfuran-3-yl ring (aromatic, C4H3O) and one 2-methyl-4,5-dihydrofuran-3-yl ring (partially saturated, C4H5O), confirmed by canonical SMILES CC1=C(CCO1)SSC2=C(OC=C2)C [1]. In contrast, bis(2-methyl-3-furyl)disulfide (BMFDS, CAS 28588-75-2) carries two aromatic furan rings, and bis(2-methyl-4,5-dihydro-3-furyl)disulfide carries two saturated dihydrofuran rings [2]. US Patent 4,020,175 establishes the structure-odor rule: fully aromatic furyl disulfides yield a dominant meat note, while dihydrofuryl disulfides yield a dominant roasted note [3]. The asymmetric architecture of the target compound thus enables simultaneous delivery of both meaty and roasted character from a single molecular entity, a capability absent in symmetric disulfides. Use levels in food reported for related compounds are in the ppb to low ppm range (e.g., BMFDS at 0.2 ppm in soup base) [4].
| Evidence Dimension | Molecular architecture and corresponding flavor character |
|---|---|
| Target Compound Data | Asymmetric mixed disulfide: 1 aromatic furan ring + 1 dihydrofuran ring (C10H12O2S2, MW 228.33). Imparts combined meaty + roasted flavor profile. |
| Comparator Or Baseline | BMFDS: symmetric disulfide, 2 aromatic furan rings (C10H10O2S2, MW 226.32) – dominant meaty note. Bis(2-methyl-4,5-dihydro-3-furyl)disulfide: symmetric disulfide, 2 dihydrofuran rings (C10H14O2S2, MW 230.35) – dominant roasted note. |
| Quantified Difference | Qualitative sensory class difference: mixed disulfide confers dual meaty-roasted character vs. single-note character of symmetric comparators, per patent teaching. |
| Conditions | Structure-odor relationship established in US Patent 4,020,175 (Evers et al., 1977); supporting sensory evaluation described in patent examples at ppb–ppm use levels in food matrices. |
Why This Matters
For procurement, selecting the asymmetric disulfide over BMFDS or the fully saturated analog determines whether the final formulation achieves a complex dual-note (meaty + roasted) profile or a simpler single-note profile, directly impacting product differentiation in savory flavor applications.
- [1] PubChem. Compound Summary for CID 526208: Canonical SMILES. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/91265-97-3 View Source
- [2] PubChem. Compound Summary for CID 523508 (bis(2-methyl-3-furyl)disulfide, CAS 28588-75-2). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/28588-75-2 View Source
- [3] Evers, W.J. et al. (1977). US Patent 4,020,175 – Certain 3-furyl sulfides. Lines 73-77 and 133-136. Available at: https://patents.justia.com/patent/4020175 View Source
- [4] The Good Scents Company. bis(2-methyl-3-furyl) disulfide: 'Has a full meat flavour and a cooked meat aroma when used in soup base at a concentration of 0.2 ppm.' Available at: http://www.thegoodscentscompany.com/data/rw1021191.html View Source
